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Compound of Interest

Compound Name: (6-Ethoxypyridin-3-yl)boronic acid

Cat. No.: B151893

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of ethoxypyridinylboronic acids, a class of compounds of growing interest in
medicinal chemistry and drug discovery. This document details available data, outlines
experimental protocols for key property determination, and discusses the stability and potential
biological relevance of these molecules.

Introduction to Ethoxypyridinylboronic Acids

Ethoxypyridinylboronic acids are heterocyclic organic compounds containing a pyridine ring
substituted with both an ethoxy group and a boronic acid moiety. This unique combination of
functional groups imparts specific electronic and steric properties that make them valuable
building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for
the formation of carbon-carbon bonds.

In the context of drug development, the boronic acid group is a key pharmacophore known for
its ability to form reversible covalent bonds with diols and the active site residues of certain
enzymes, such as serine proteases. The pyridine ring, a common scaffold in pharmaceuticals,
and the ethoxy group can influence the compound's solubility, metabolic stability, and
interactions with biological targets. The interest in boronic acids in medicinal chemistry has
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been significantly bolstered by the approval of drugs like bortezomib, a proteasome inhibitor for
treating multiple myeloma.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of ethoxypyridinylboronic acids is
crucial for their application in drug design and development. These properties influence a
compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its
formulation characteristics.

Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for isomers of
ethoxypyridinylboronic acid and their closely related methoxy-substituted analogs. It is
important to note that experimental data for several key parameters of ethoxypyridinylboronic
acids are limited in the public domain.

Table 1: Physicochemical Properties of Ethoxypyridinylboronic Acid Isomers

Molecular . . .
CAS Molecular . Melting Boiling Density
Isomer Weight ( . .
Number Formula Point (°C) Point (°C) (g/lcm3)
g/mol )
(6-
Ethoxypyri Predicted: ]
) 612845- C7H10BNO Predicted:
din-3- 166.97 131-134 3225+
_ 44-0 3 1.20+0.1
yl)boronic 52.0
acid
2-
Ethoxypyri Predicted: )
] 612845- C7H10BNO Predicted:
din-5- 166.97 102-104 3225+
] 44-0 3 1.20+£0.1
ylboronic 52.0
acid

Note: Conflicting melting point data exists for (6-Ethoxypyridin-3-yl)boronic acid, which may
be due to isomeric ambiguity or differences in purity.
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Table 2: Physicochemical Properties of Methoxypyridinylboronic Acid Analogs

Molecular . ]

Molecular . Melting Point
Isomer CAS Number Weight ( g/mol

Formula | (°C)
6-Methoxy-3-
pyridinylboronic ~ 163105-89-3 CsHsBNO:s 152.94 135-140[2]
acid
2-Methoxy-3-
pyridinylboronic 163105-90-6 CesHsBNOs3 152.94 140-144
acid

Acidity (pKa)

The pKa of a boronic acid is a critical parameter as it governs the equilibrium between the
neutral, trigonal planar form and the anionic, tetrahedral boronate form at physiological pH.
Generally, arylboronic acids have pKa values in the range of 4 to 10.[3] The acidity is
influenced by substituents on the aromatic ring; electron-withdrawing groups tend to decrease
the pKa, while electron-donating groups increase it.

While specific experimental pKa values for ethoxypyridinylboronic acids are not readily
available, it is expected that the electron-donating nature of the ethoxy group would result in a
higher pKa compared to unsubstituted pyridinylboronic acid. The position of the substituents
will also play a significant role in the overall acidity.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key
determinant of a drug's membrane permeability and overall ADME properties. No experimental
LogP values for ethoxypyridinylboronic acids have been found in the reviewed literature. The
presence of the polar boronic acid and pyridine nitrogen atoms suggests a degree of
hydrophilicity, while the ethoxy group will contribute to the lipophilicity.

Solubility
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Aqueous solubility is a fundamental property for drug candidates, impacting their absorption
and bioavailability. Boronic acids, in general, can exhibit low aqueous solubility. However, their
solubility can be influenced by factors such as pH and the presence of diols, which can form
soluble boronate esters. For instance, the solubility of some boronic acids has been shown to
increase in the presence of monosaccharides. Specific aqueous solubility data for
ethoxypyridinylboronic acids is not currently available.

Stability

Boronic acids are known to be susceptible to oxidative degradation, which can be a significant
challenge in their development as pharmaceuticals. The boronic acid moiety can be oxidized,
leading to deboronation. The stability of boronic acids is influenced by their chemical structure,
including the electronic and steric properties of substituents.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of
the physicochemical properties of novel compounds. The following sections provide
methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of ionizable compounds.
Methodology:
e Preparation of Solutions:

o Prepare a stock solution of the ethoxypyridinylboronic acid in a suitable solvent (e.g.,
DMSO or methanol) at a known concentration (e.g., 10 mM).

o Prepare standardized solutions of a strong acid (e.g., 0.1 M HCI) and a strong base (e.g.,
0.1 M NaOH).

o Prepare a solution of constant ionic strength (e.g., 0.15 M KCI) to be used as the titration
medium.

¢ Titration Procedure:
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o Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

o Add a known volume of the ethoxypyridinylboronic acid stock solution to a thermostatted
titration vessel containing the ionic strength-adjusted water.

o Titrate the solution with the standardized strong base, adding small, precise volumes and
recording the pH after each addition.

o Continue the titration past the equivalence point.

o Data Analysis:
o Plot the pH of the solution as a function of the volume of titrant added.

o The pKa can be determined from the pH at the half-equivalence point or by fitting the
titration data to the Henderson-Hasselbalch equation.

Preparation Titration Data Analysis

Plot Titration Curve Determine pKa from
(pH vs. Volume) Half-Equivalence Point

Titrate Sample with
Standardized Base

Prepare Stock Solution
(Ethoxypyridinylboronic Acid)

Calibrate pH Meter Record pH vs. Titrant Volume

Prepare Standardized
Acid/Base Titrants

Prepare Titration Medium
(Constant lonic Strength)
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Workflow for pKa Determination by Potentiometric Titration

Determination of LogP by Shake-Flask Method
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The shake-flask method is the traditional and most reliable method for determining the partition
coefficient.

Methodology:
e Preparation:

o Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and a water-saturated
organic phase (n-octanol).

o Prepare a stock solution of the ethoxypyridinylboronic acid in the organic phase.
 Partitioning:

o Add a known volume of the stock solution to a mixture of the buffered aqueous phase and
n-octanol in a separatory funnel.

o Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for
partitioning equilibrium to be reached.

o Allow the two phases to separate completely.
e Analysis:
o Carefully separate the aqueous and organic phases.

o Determine the concentration of the ethoxypyridinylboronic acid in each phase using a
suitable analytical method, such as UV-Vis spectroscopy or HPLC.

o Calculation:

o Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase
to the concentration in the aqueous phase.

o LogP is the base-10 logarithm of P.
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Workflow for LogP Determination by Shake-Flask Method

Determination of Kinetic Aqueous Solubility

Kinetic solubility assays provide a high-throughput method for estimating the solubility of
compounds.

Methodology:

e Preparation:

o Prepare a high-concentration stock solution of the ethoxypyridinylboronic acid in DMSO
(e.g., 10 mM).

o Prepare an aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4).

e Assay:

o Add a small volume of the DMSO stock solution to the aqueous buffer in a microplate well
to achieve the desired final concentration.

o Mix and incubate the plate at a controlled temperature (e.g., 25°C) for a specified time
(e.g., 2 hours) to allow for precipitation of the excess compound.

o Filter the solution to remove any precipitate.
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e Quantification:

o Measure the concentration of the dissolved compound in the filtrate using UV-Vis
spectroscopy by comparing its absorbance to a standard curve.

Preparation
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Prepare High-Concentration
DMSO Stock Solution
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Workflow for Kinetic Aqueous Solubility Determination

Stability Assessment by HPLC

An HPLC-based method can be used to assess the stability of ethoxypyridinylboronic acids
under various stress conditions.

Methodology:
e Sample Preparation:

o Prepare solutions of the ethoxypyridinylboronic acid in different media to simulate various
stress conditions (e.g., acidic, basic, oxidative).

¢ Incubation:

o Incubate the samples under controlled conditions (e.g., temperature, light exposure) for
specific time points.

o HPLC Analysis:
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o At each time point, inject an aliquot of the sample into an HPLC system equipped with a
suitable column (e.g., C18) and a UV detector.

o Develop a gradient or isocratic elution method to separate the parent compound from its
degradation products.

o Data Analysis:
o Quantify the peak area of the parent compound at each time point.

o Plot the percentage of the remaining parent compound against time to determine the
degradation rate.

Potential Signaling Pathway Involvement

While specific signaling pathways modulated by ethoxypyridinylboronic acids are not yet well-
defined in the literature, the boronic acid moiety is a known inhibitor of serine proteases. One of
the most well-characterized targets for boronic acid-containing drugs is the proteasome.

The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation
of most intracellular proteins, thereby regulating a wide array of cellular functions, including cell
cycle progression, apoptosis, and signal transduction. The 26S proteasome is a large multi-
catalytic protease complex that carries out the final step of this degradation. Inhibition of the
proteasome leads to the accumulation of proteins that would normally be degraded, disrupting
cellular homeostasis and often leading to apoptosis, particularly in rapidly dividing cancer cells.

Bortezomib, a dipeptide boronic acid, is a potent and reversible inhibitor of the chymotrypsin-
like activity of the 26S proteasome. The boron atom in bortezomib forms a stable, yet
reversible, complex with the hydroxyl group of the active site threonine residue in the 35
subunit of the proteasome.

Given this precedent, it is plausible that ethoxypyridinylboronic acids could be designed to
target the proteasome or other serine proteases involved in key signaling pathways.

Potential Inhibition of the Ubiquitin-Proteasome Pathway

Conclusion
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Ethoxypyridinylboronic acids represent a promising class of compounds for drug discovery,
leveraging the unique properties of the boronic acid functional group. This technical guide has
summarized the currently available physicochemical data and provided detailed experimental
protocols for the determination of key properties such as pKa, logP, and solubility. While there
IS a need for more extensive experimental characterization of these specific molecules, the
information and methodologies presented herein provide a solid foundation for researchers and
drug development professionals working with this compound class. Further investigation into
their biological targets and mechanism of action will be crucial in unlocking their full therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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